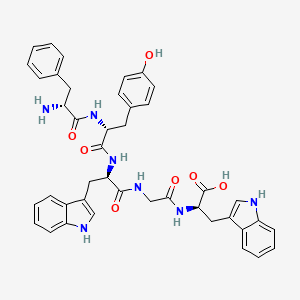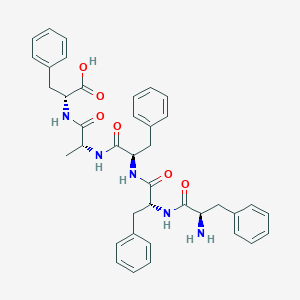![molecular formula C17H18N4O2S B12595935 1H-Pyrrolo[2,3-c]pyridine, 3-(2-pyridinylsulfonyl)-1-(3-pyrrolidinylmethyl)- CAS No. 651024-65-6](/img/structure/B12595935.png)
1H-Pyrrolo[2,3-c]pyridine, 3-(2-pyridinylsulfonyl)-1-(3-pyrrolidinylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[2,3-c]pyridine, 3-(2-pyridinylsulfonyl)-1-(3-pyrrolidinylmethyl)- is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by a pyrrolo[2,3-c]pyridine core, which is a fused bicyclic structure, and functional groups that include a pyridinylsulfonyl and a pyrrolidinylmethyl moiety.
Méthodes De Préparation
The synthesis of 1H-Pyrrolo[2,3-c]pyridine, 3-(2-pyridinylsulfonyl)-1-(3-pyrrolidinylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyridinylsulfonyl Group: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides.
Attachment of the Pyrrolidinylmethyl Group: This can be done through alkylation reactions using pyrrolidine derivatives.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
1H-Pyrrolo[2,3-c]pyridine, 3-(2-pyridinylsulfonyl)-1-(3-pyrrolidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by the sulfonyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups.
Applications De Recherche Scientifique
1H-Pyrrolo[2,3-c]pyridine, 3-(2-pyridinylsulfonyl)-1-(3-pyrrolidinylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has been studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of anticancer drugs due to its ability to inhibit specific molecular targets.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mécanisme D'action
The mechanism of action of 1H-Pyrrolo[2,3-c]pyridine, 3-(2-pyridinylsulfonyl)-1-(3-pyrrolidinylmethyl)- involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and proliferation, making it a potential candidate for anticancer therapies.
Comparaison Avec Des Composés Similaires
Similar compounds to 1H-Pyrrolo[2,3-c]pyridine, 3-(2-pyridinylsulfonyl)-1-(3-pyrrolidinylmethyl)- include other pyrrolo[2,3-c]pyridine derivatives with different substituents. These compounds share the core structure but differ in their functional groups, which can significantly affect their chemical properties and biological activities. For example:
1H-Pyrrolo[2,3-c]pyridine, 4-bromo-7-chloro-:
1H-Pyrrolo[2,3-c]pyridine, 3-sulfonamido-: The presence of a sulfonamido group can enhance its solubility and interaction with biological targets.
The uniqueness of 1H-Pyrrolo[2,3-c]pyridine, 3-(2-pyridinylsulfonyl)-1-(3-pyrrolidinylmethyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable for various applications.
Propriétés
Numéro CAS |
651024-65-6 |
|---|---|
Formule moléculaire |
C17H18N4O2S |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
3-pyridin-2-ylsulfonyl-1-(pyrrolidin-3-ylmethyl)pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C17H18N4O2S/c22-24(23,17-3-1-2-6-20-17)16-12-21(11-13-4-7-18-9-13)15-10-19-8-5-14(15)16/h1-3,5-6,8,10,12-13,18H,4,7,9,11H2 |
Clé InChI |
DHYAPMIVRNRGDX-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1CN2C=C(C3=C2C=NC=C3)S(=O)(=O)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B12595859.png)
![[2-(Acetamidomethoxy)phenyl]boronic acid](/img/structure/B12595861.png)
![4-[(2,4-Dichlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12595865.png)
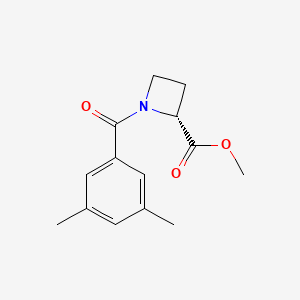
![Methyl 4-[4-(2-hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzoate](/img/structure/B12595870.png)
![3-[2-(Nitromethylidene)imidazolidin-1-yl]propan-1-ol](/img/structure/B12595874.png)
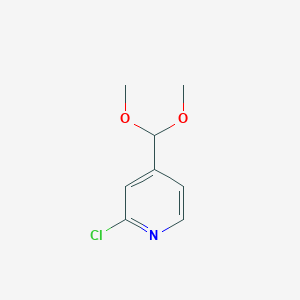


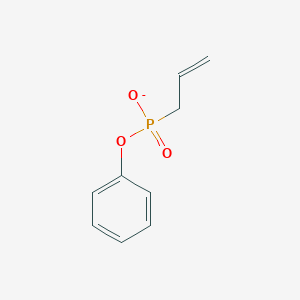
![1'-(2-Phenylethyl)-1,2,4,9-tetrahydro-2'H,5'H-spiro[carbazole-3,4'-imidazolidine]-2',5'-dione](/img/structure/B12595911.png)

